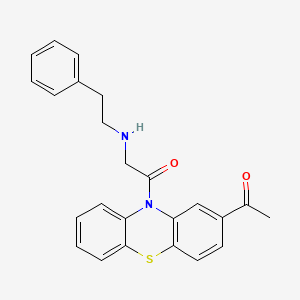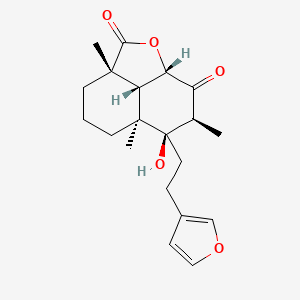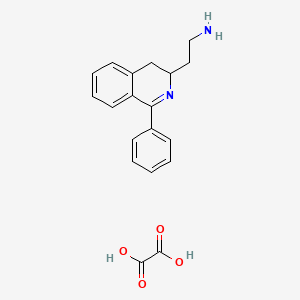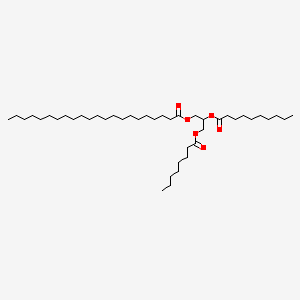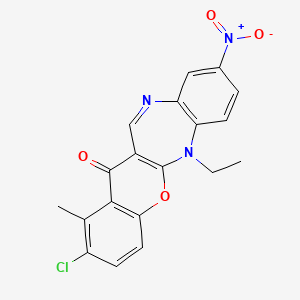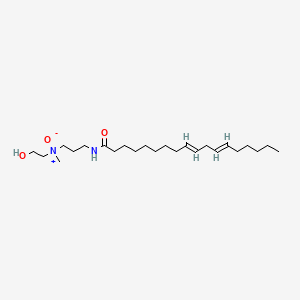
9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a hydroxyethyl group, a heptadecadienyl chain, and a methanamine oxide moiety, making it a versatile molecule in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Heptadecadienyl Chain: This step involves the synthesis of the 8,11-heptadecadienyl chain through a series of reactions such as Wittig reactions or olefin metathesis.
Attachment of the Carbonyl Group: The heptadecadienyl chain is then functionalized with a carbonyl group using reagents like acyl chlorides or anhydrides.
Amidation Reaction: The carbonyl-functionalized heptadecadienyl chain is reacted with a suitable amine to form the amide linkage.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, typically using ethylene oxide.
Oxidation to Methanamine Oxide: The final step involves the oxidation of the methanamine group to form the methanamine oxide moiety, using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the methanamine oxide back to the corresponding amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide involves its interaction with cellular membranes and proteins. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. It can also bind to specific proteins, modulating their activity and function. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine
- **N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)amine
- **N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine N-oxide
Uniqueness
N-(2-Hydroxyethyl)-N-(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
72987-28-1 |
|---|---|
Molecular Formula |
C24H46N2O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]propan-1-amine oxide |
InChI |
InChI=1S/C24H46N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(28)25-20-18-21-26(2,29)22-23-27/h7-8,10-11,27H,3-6,9,12-23H2,1-2H3,(H,25,28)/b8-7+,11-10+/t26-/m1/s1 |
InChI Key |
CLPCIWOXMSGCSZ-WAUBNHITSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC[N@+](C)(CCO)[O-] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


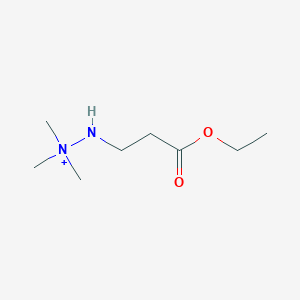
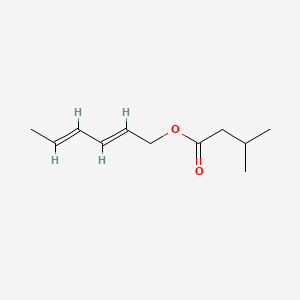


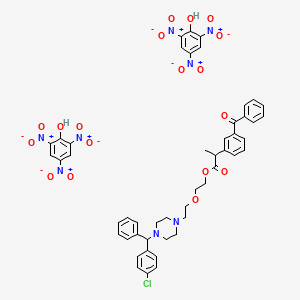
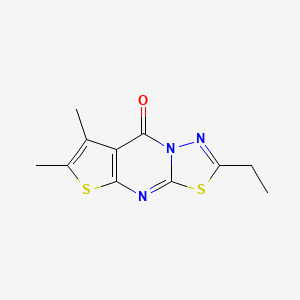
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
